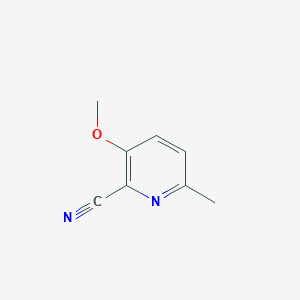

3-Methoxy-6-methylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYVBFAHOIKNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538195 | |

| Record name | 3-Methoxy-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95109-36-7 | |

| Record name | 3-Methoxy-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for 3-Methoxy-6-methylpicolinonitrile. While this compound is of interest within the broader class of picolinonitriles, which are significant in medicinal chemistry, specific experimental data for this particular molecule is limited in publicly accessible literature.

Core Chemical Properties

This compound is a substituted pyridine derivative. The presence of the nitrile and methoxy functional groups, along with the methyl-substituted pyridine ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95109-36-7 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| SMILES | COC1=CC=C(C)N=C1C#N | [2] |

| InChI | InChI=1S/C8H8N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,1-2H3 | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available |

Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic Protons (2H) | Expected in the aromatic region, likely showing coupling. |

| Methoxy Protons (3H) | Singlet. | |

| Methyl Protons (3H) | Singlet. | |

| ¹³C | Pyridine Ring Carbons (5C) | Expected in the aromatic region. |

| Nitrile Carbon (1C) | Characteristic shift for a nitrile carbon. | |

| Methoxy Carbon (1C) | Expected shift for a methoxy carbon. | |

| Methyl Carbon (1C) | Expected shift for a methyl carbon. |

Note: These are predicted values and may differ from experimental results. The actual chemical shifts are influenced by the solvent and other experimental conditions.[4][5][6]

Experimental Protocols

Synthesis of Substituted Picolinonitriles (General Methodologies)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of substituted picolinonitriles can be adapted. These methods often involve the construction of the pyridine ring followed by the introduction or modification of functional groups.

General Synthetic Approach:

A plausible synthetic route could involve the following key transformations:

-

Pyridine Ring Formation: Synthesis of a suitably substituted pyridine ring.

-

Introduction of the Cyano Group: Cyanation of a pyridine derivative, for example, through a Sandmeyer reaction from an amino-substituted precursor or by cyanation of a halopyridine.[7]

-

Introduction of the Methoxy and Methyl Groups: These groups can be introduced at various stages of the synthesis via nucleophilic substitution or other standard organic transformations.[7]

The following diagram illustrates a generalized workflow for the synthesis of a substituted picolinonitrile.

Caption: Generalized workflow for the synthesis of this compound.

Purification

Purification of the final product would typically involve standard laboratory techniques.

General Purification Protocol:

-

Extraction: The crude product would be extracted from the reaction mixture using a suitable organic solvent.

-

Chromatography: Column chromatography is a common method for purifying organic compounds. For a compound like this compound, silica gel would likely be a suitable stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[8]

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure crystalline material.[9]

The following diagram outlines a general purification workflow.

Caption: General workflow for the purification of an organic compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of substituted picolinonitriles is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceutical agents.[7] The nitrile group is a versatile functional handle that can be converted into other functional groups, making picolinonitriles valuable intermediates in drug discovery.[7]

Given the lack of specific biological data, no signaling pathway or experimental workflow diagrams related to the biological effects of this compound can be provided at this time. Further research is required to elucidate any potential biological roles of this compound.

References

- 1. 3-methoxy-6-methyl-2-Pyridinecarbonitrile suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 3-methoxy-6-methylpyridine-2-carbonitrile - C8H8N2O | CSSB00009874730 [chem-space.com]

- 3. 95109-36-7|this compound|BLD Pharm [bldpharm.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 95109-36-7 | Benchchem [benchchem.com]

- 8. 3-Methylpicolinonitrile | 20970-75-6 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Elucidation of the Molecular Structure of 3-Methoxy-6-methylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Methoxy-6-methylpicolinonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from closely related analogues to predict its characteristic spectral features. The document outlines the probable Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a plausible synthetic route. This guide serves as a valuable resource for researchers working with substituted picolinonitriles, offering insights into the methodologies and analytical techniques crucial for the characterization of such molecules.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many pharmaceuticals, and the nitrile group is a versatile functional group that can be converted into various other functionalities. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide details the analytical methodologies that would be employed to unequivocally determine the structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds, including 2-cyano-6-methylpyridine and 2-cyano-3-methoxypyridine.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | H-4 |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-6 |

| ~155 | C-3 |

| ~140 | C-4 |

| ~118 | C-5 |

| ~117 | -CN |

| ~115 | C-2 |

| ~56 | -OCH₃ |

| ~24 | -CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch |

| ~1600, ~1470 | Strong | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O-C asymmetric stretch |

| ~1030 | Strong | C-O-C symmetric stretch |

| ~2950 | Medium | C-H stretch (methyl and methoxy) |

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 119 | [M - CHO]⁺ or [M - NCH]⁺ |

| 105 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ fragment |

Experimental Protocols

The following are detailed, generalized experimental protocols for the techniques that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters would include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. Typical parameters would include a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan of the empty plates prior to the sample scan.

Mass Spectrometry (MS)

-

Instrumentation: Employ an electron ionization (EI) mass spectrometer.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Data Acquisition: Scan a mass range of m/z 40-500.

Plausible Synthetic Pathway and Elucidation Workflow

The following diagrams illustrate a potential synthetic route to this compound and the logical workflow for its structure elucidation.

Caption: A potential multi-step synthesis of this compound.

Caption: The logical workflow for the structural elucidation of the target molecule.

Conclusion

In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile (CAS 95109-36-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on CAS number 95109-36-7. Extensive searches have not yielded specific data regarding its pharmacological, toxicological, or biological properties. The information presented is based on general knowledge of the picolinonitrile chemical class and data for structurally similar compounds.

Core Chemical and Physical Properties

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative. While specific experimental data for this compound is limited, its basic properties have been identified.

| Property | Value | Source |

| CAS Number | 95109-36-7 | N/A |

| IUPAC Name | 3-methoxy-6-methylpyridine-2-carbonitrile | N/A |

| Molecular Formula | C₈H₈N₂O | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |

| Molecular Weight | 148.16 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |

| Appearance | No data available | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of picolinonitrile derivatives is a well-established area of organic chemistry. The general synthetic strategies likely involve a multi-step process.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the construction of the substituted pyridine ring, followed by the introduction of the nitrile group. This might be achieved through the following conceptual steps:

-

Formation of a substituted pyridine ring: This could be accomplished through various condensation reactions, for example, a Hantzsch-type pyridine synthesis or a variation thereof, using appropriate precursors to install the methyl and methoxy groups at the desired positions.

-

Introduction of the nitrile group: The cyano group could be introduced via a Sandmeyer reaction from a corresponding aminopyridine precursor or through nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with a cyanide salt.

Logical Flow of a Hypothetical Synthesis:

Caption: Hypothetical synthetic workflow for this compound.

Potential Pharmacological Relevance

The picolinonitrile scaffold is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable intermediate in drug discovery. Pyridine-containing molecules are known to interact with a wide range of biological targets.

A structurally similar compound, 2-methoxy-6-methylpyridine , has been investigated as a potential agent for dissolving cholesterol gallstones. This research highlights a possible, though unconfirmed, therapeutic area for compounds with this substitution pattern.

Potential Signaling Pathway Involvement (Hypothetical):

Given the precedent of 2-methoxy-6-methylpyridine, one could speculate a mechanism related to lipid metabolism or solubilization.

Caption: Hypothetical mechanism of action related to gallstone dissolution.

Experimental Protocols (Based on a Structurally Similar Compound)

As no experimental protocols for this compound are available, the following methodologies are adapted from a study on 2-methoxy-6-methylpyridine for gallstone dissolution. These are provided for illustrative purposes only and would require significant adaptation and validation for the target compound.

In Vitro Gallstone Dissolution Assay (Hypothetical)

Objective: To assess the potential of this compound to dissolve human cholesterol gallstones in vitro.

Materials:

-

This compound (CAS 95109-36-7)

-

Human cholesterol gallstones (obtained from a hospital with patient consent)

-

Bile salt solution (e.g., sodium cholate, sodium deoxycholate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator shaker

Procedure:

-

Human cholesterol gallstones of similar size and weight are selected.

-

Individual gallstones are placed in separate vials.

-

A solution of this compound in a biocompatible solvent or the bile salt solution is prepared at various concentrations.

-

The test solutions are added to the vials containing the gallstones. A control group with the solvent/bile salt solution alone is included.

-

The vials are incubated at 37°C with gentle agitation.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), the gallstones are removed, washed with PBS, dried, and weighed.

-

The percentage of gallstone dissolution is calculated based on the weight loss.

Experimental Workflow:

Caption: Workflow for an in vitro gallstone dissolution experiment.

In Vivo Toxicity Study (Hypothetical)

Objective: To evaluate the preliminary safety profile of this compound in a rodent model.

Materials:

-

This compound (CAS 95109-36-7)

-

Appropriate vehicle for administration (e.g., corn oil, saline with a solubilizing agent)

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Standard laboratory equipment for animal housing, dosing, and observation.

Procedure:

-

Animals are acclimated to the laboratory conditions.

-

Animals are divided into several groups: a control group receiving the vehicle only, and treatment groups receiving different doses of this compound.

-

The compound is administered via a relevant route (e.g., oral gavage).

-

Animals are observed daily for clinical signs of toxicity, and body weights are recorded regularly.

-

At the end of the study period, blood samples are collected for hematology and clinical chemistry analysis.

-

Animals are euthanized, and a gross necropsy is performed. Key organs are collected, weighed, and preserved for histopathological examination.

Conclusion

This compound (CAS 95109-36-7) is a chemical compound with a well-defined structure. However, there is a significant lack of publicly available data regarding its biological, pharmacological, and toxicological properties. While its chemical scaffold is of interest to medicinal chemists, its specific applications and mechanisms of action remain to be elucidated through future research. The information provided herein is based on the properties of structurally related compounds and should be considered hypothetical until validated by direct experimental evidence. Researchers interested in this compound are encouraged to perform initial screening and characterization to uncover its potential utility.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 95109-36-7 | Benchchem [benchchem.com]

- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 95109-36-7|this compound|BLD Pharm [bldpharm.com]

- 8. 1780091-22-6|3-Chloro-6-methoxy-5-methylpicolinonitrile|BLD Pharm [bldpharm.com]

- 9. 86869-14-9|2-Cyano-5-hydroxypyridine|BLD Pharm [bldpharm.com]

- 10. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound,3-methoxy-6-methylpyrazin-2-amine Suppliers & Manufacturers [chemicalregister.com]

- 12. This compound [sobekbio.com]

- 13. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. AS-80 Industrial Glue Applicator [cardboardboxes4u.com]

- 20. vbs.vet [vbs.vet]

Technical Guide: Characterization of 3-methoxy-6-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-6-methylpyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrile and methoxy functional groups offer sites for further chemical modification, making this compound a potentially valuable building block in medicinal chemistry and drug discovery programs. Pyridine carbonitrile derivatives, in particular, are recognized as important intermediates in the synthesis of various biologically active compounds.[1][2] This technical guide provides a summary of the available physicochemical properties and a generalized experimental approach for the synthesis and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 3-methoxy-6-methylpyridine-2-carbonitrile have been compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [3][4] |

| Molecular Weight | 148.16 g/mol | [4] |

| CAS Number | 95109-36-7 (as 3-methoxy-6-methylpicolinonitrile) | [4] |

| Appearance | Solid (predicted) | [3] |

Spectroscopic Data (Predicted and Comparative)

Table 3.1: Spectroscopic Data for the Isomer 2-methoxy-6-methylpyridine-3-carbonitrile

| Data Type | Observed Values |

| Melting Point | 82-83 °C |

| IR (cm⁻¹) | 2224 (C≡N) |

| ¹H NMR (CDCl₃, δ ppm) | 2.51 (s, 3H, CH₃), 4.04 (s, 3H, OCH₃), 6.84 (d, J=5.3 Hz, 1H), 8.18 (d, J=5.3 Hz, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | 19.6 (CH₃), 53.9 (OCH₃), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2) |

| Mass Spectrum (m/z) | 148 (M+), 147, 119, 118 |

Source: Data for 2-methoxy-6-methylpyridine-3-carbonitrile is provided for comparative purposes.

Experimental Protocols

The following protocols are generalized based on established methods for the synthesis of similar pyridine derivatives and standard analytical techniques.

Synthesis of 3-methoxy-6-methylpyridine-2-carbonitrile

A potential synthetic route to 3-methoxy-6-methylpyridine-2-carbonitrile involves the cyanation of a corresponding halogenated precursor. A generalized procedure is outlined below, which may require optimization for this specific target molecule.

Reaction Scheme:

Materials:

-

2-chloro-3-methoxy-6-methylpyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Palladium or Copper-based catalyst

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for work-up (e.g., ethyl acetate, water, brine)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-chloro-3-methoxy-6-methylpyridine (1.0 eq), the chosen cyanide salt (1.1-1.5 eq), and the catalyst (0.05-0.1 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Collect the fractions containing the desired product and concentrate to yield pure 3-methoxy-6-methylpyridine-2-carbonitrile.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Using the same sample, record the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Key vibrational frequencies, particularly the nitrile stretch (around 2220-2240 cm⁻¹), should be identified.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to confirm the molecular weight and elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridine derivative in a drug discovery context.

Caption: Workflow for Synthesis and Characterization.

Potential Applications in Drug Discovery

While specific biological activities for 3-methoxy-6-methylpyridine-2-carbonitrile have not been reported, the pyridine carbonitrile scaffold is of significant interest in medicinal chemistry. These derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of pharmacological activities, including but not limited to:

-

Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that interact with the active sites of enzymes.[5]

-

Receptor Ligands: The pyridine nitrogen can participate in key interactions with various receptors.

-

Antimicrobial Agents: Many pyridine derivatives exhibit antibacterial and antifungal properties.[6]

-

Anticancer Agents: Substituted pyridines are scaffolds for various anticancer drugs.[5][7]

The logical progression from the synthesis of a novel compound like 3-methoxy-6-methylpyridine-2-carbonitrile to its biological evaluation is a cornerstone of modern drug discovery.

Caption: Drug Discovery and Development Funnel.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-methoxy-6-methyl-2-Pyridinecarbonitrile suppliers & manufacturers in China [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methoxy-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methoxy-6-methylpicolinonitrile (CAS No: 95109-36-7). It is intended to be a core resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes key data, outlines experimental protocols, and discusses the compound's significance as a versatile building block in modern organic synthesis.

Core Physical and Chemical Properties

This compound, also known as 3-methoxy-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative. The presence of a nitrile group, a methoxy group, and a methyl group on the pyridine scaffold makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds.[1] Its core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [2][3] |

| Molecular Weight | 148.16 g/mol | [3][4] |

| CAS Number | 95109-36-7 | [2][3] |

| IUPAC Name | 3-methoxy-6-methylpyridine-2-carbonitrile | [1][2] |

| LogP | 0.97 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Rotatable Bond Count | 1 | [2][4] |

| Polar Surface Area | 46 Ų | [2] |

| Storage Conditions | Sealed in a dry place at room temperature. | [3] |

| Boiling Point | No data available. | [3] |

Spectroscopic and Analytical Characterization

Detailed structural elucidation of this compound relies on standard spectroscopic methodologies. While specific spectra for this compound are proprietary to chemical suppliers, the expected characteristics can be predicted based on its structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a fundamental technique for confirming the structure of organic molecules.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. This would include signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The precise chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.[1]

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule, including the carbon of the nitrile group.

2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups. For this molecule, a characteristic sharp peak for the nitrile (C≡N) group stretch would be expected around 2210-2230 cm⁻¹.

2.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass should be consistent with its molecular formula, C₈H₈N₂O (148.0637 g/mol ).[4]

Synthesis and Reactivity

3.1. General Synthesis Strategies The synthesis of substituted picolinonitriles like this compound typically involves multi-step strategies that build functionality on a pyridine core.[1] A general workflow might include:

-

Ring Formation: Construction of the substituted pyridine ring.[1]

-

Functional Group Introduction: Stepwise introduction of the nitrile, methoxy, and methyl groups through reactions such as nucleophilic substitution, cyanation (e.g., Sandmeyer reaction), or other cross-coupling methods.[1]

Caption: General synthetic workflow for picolinonitrile derivatives.

3.2. Chemical Reactivity The reactivity of this compound is governed by its three key functional groups: the nitrile, the methoxy group, and the pyridine ring. This versatility makes it a valuable intermediate.[1]

-

Nitrile Group: The nitrile group is a versatile handle for further chemical transformations. It can undergo:

-

Hydrolysis: To form a carboxylic acid.

-

Reduction: To form a primary amine.

-

Addition Reactions: With organometallic reagents to form ketones.[1]

-

-

Pyridine Ring: The pyridine ring can participate in various reactions, including electrophilic and nucleophilic substitutions, although the existing substituents will direct the position of further modifications.

-

Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, allowing for further functionalization.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methoxy-6-methylpicolinonitrile (CAS No. 95109-36-7). Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of analogous compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers. A conceptual workflow for the synthesis and characterization of a novel small molecule like this compound is also provided, visualized using the DOT language.

Introduction

This compound is a substituted pyridine derivative. The pyridine scaffold is a significant heterocyclic compound in medicinal chemistry, and the nitrile group is a versatile functional group in organic synthesis. A thorough understanding of the spectroscopic properties of such molecules is crucial for their synthesis, characterization, and application in drug discovery and development. This guide aims to provide a foundational spectroscopic profile for this compound to aid researchers in its identification and study.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H (C4-H) | 7.6 - 7.8 | d | 8.0 - 9.0 | 1H |

| Pyridine-H (C5-H) | 6.8 - 7.0 | d | 8.0 - 9.0 | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - | 3H |

| Methyl (-CH₃) | 2.4 - 2.6 | s | - | 3H |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CN) | 135 - 140 |

| C3 (C-OCH₃) | 160 - 165 |

| C4 | 130 - 135 |

| C5 | 115 - 120 |

| C6 (C-CH₃) | 155 - 160 |

| CN (Nitrile) | 115 - 120 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 20 - 25 |

Predicted in CDCl₃ at 100 MHz.

Predicted FT-IR Data

Table 3: Predicted Major Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C≡N (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Medium-Strong |

| C-O (Methoxy) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 119 | [M - CHO]⁺ or [M - NCH]⁺ |

| 105 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ (from rearrangement) |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Spectral width: 16 ppm

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse angle: 30 degrees

-

Spectral width: 240 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation and Analysis:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For EI, the standard electron energy is 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of, for example, 40-400 amu.

-

Identify the molecular ion peak and major fragment ions.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Conceptual Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel small molecule like this compound.

3-Methoxy-6-methylpicolinonitrile: A Comprehensive Technical Guide for Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a nitrile, a methoxy, and a methyl group on the pyridine ring offers a versatile scaffold for the development of complex molecules with diverse biological activities and material properties. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a key intermediate in the synthesis of pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, including experimental protocols and spectroscopic data.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 95109-36-7 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | Solid |

| Purity | >97% (commercially available) |

Synthesis of this compound

A common and efficient method for the synthesis of 2-methoxypyridine-3-carbonitriles, which can be adapted for this compound, involves a one-step condensation reaction.[1] This approach utilizes readily available starting materials and offers a straightforward route to the desired product.

Synthetic Workflow

Caption: General synthetic workflow for 2-methoxypyridine-3-carbonitriles.

Experimental Protocol

The following is a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles, which can be adapted for the synthesis of this compound by using an appropriate α,β-unsaturated ketone as a starting material.[1]

Materials:

-

Propanedinitrile (Malononitrile)

-

Appropriate α,β-unsaturated aldehyde or ketone (e.g., for the target molecule, a precursor like 4-methoxy-3-penten-2-one could be considered)

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (0.1 mol) in anhydrous methanol (70 mL) at 5 °C to prepare a fresh solution of sodium methoxide.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in methanol (70 mL).

-

Addition of Carbonyl Compound: Stir the mixture for 5 minutes, then add the corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) dissolved in methanol (150 mL) dropwise over a period of 2 hours.

-

Reaction: After the addition is complete, reflux the reaction mixture for 90 minutes.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting oil in water (250 mL).

-

Extract the aqueous solution with dichloromethane (10 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-methoxypyridine-3-carbonitrile.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected and reported data for the analogous compound, 2-methoxy-6-methylpyridine-3-carbonitrile.[1]

Table 1: Spectroscopic Data for 2-Methoxy-6-methylpyridine-3-carbonitrile

| Technique | Data |

| ¹H NMR | Data is in agreement with reported values.[1] |

| ¹³C NMR | δ (ppm): 162.0 (C2), 150.7 (C6), 118.0 (CN), 117.5 (C4), 113.1 (C5), 89.9 (C3), 54.1 (OCH₃), 24.3 (CH₃).[1] |

| Mass Spectrometry (MS) | m/z (%): 148 (M⁺, 97.6), 147 (100), 120 (11.9), 119 (88.1), 118 (85.7), 93 (56.0), 92 (30.4), 91 (44.0), 78 (42.3).[1] |

| Infrared (IR) | Data is in agreement with reported values.[1] |

Applications in Multi-Step Synthesis

This compound is a versatile intermediate for the synthesis of more complex heterocyclic compounds, which are of significant interest in drug discovery. The nitrile functionality can be readily converted to a variety of other groups, and the pyridine core can be further functionalized.

Example: Synthesis of a Pyrazolopyrimidine Derivative

A potential application of this compound is in the synthesis of substituted pyrazolopyrimidine cores, which are known to be inhibitors of various kinases, including the mammalian target of rapamycin (mTOR).[2] The following diagram illustrates a hypothetical multi-step synthesis where this compound could serve as a key starting material.

Caption: Hypothetical pathway to a pyrazolopyrimidine derivative.

This synthetic route would involve the initial reduction of the nitrile group to an amine, followed by condensation with a β-ketoester to form an enaminone. Subsequent cyclization with hydrazine would yield the desired pyrazolopyrimidine scaffold. This example highlights the utility of this compound as a starting point for generating libraries of biologically active molecules for drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in synthetic organic chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the preparation of a wide range of more complex molecules, particularly in the pursuit of novel therapeutic agents. The detailed information provided in this guide is intended to support researchers and drug development professionals in leveraging the synthetic potential of this important intermediate.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-6-methylpicolinonitrile

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 3-Methoxy-6-methylpicolinonitrile, a substituted picolinonitrile of interest to researchers in medicinal chemistry and drug development. While the compound is commercially available, detailed public-domain information regarding its specific biological functions and historical discovery is limited.

Introduction

This compound, with the CAS number 95109-36-7, belongs to the class of substituted picolinonitriles. These compounds are characterized by a pyridine ring substituted with a nitrile group, making them valuable intermediates in organic synthesis. The pyridine scaffold is a common motif in many pharmaceuticals, and the versatile chemistry of the nitrile group allows for its conversion into various other functional groups, such as amines, amides, and carboxylic acids.[1] This versatility makes picolinonitriles attractive building blocks in the design and synthesis of novel therapeutic agents.

Discovery and History

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 95109-36-7 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 3-methoxy-6-methylpyridine-2-carbonitrile | --INVALID-LINK-- |

| Molecular Formula | C₈H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

| InChI Key | VRYVBFAHOIKNAT-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | COC1=CC=C(C)N=C1C#N | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible synthetic route can be inferred from general methods for the preparation of substituted picolinonitriles.

General Synthetic Approach

A common strategy for the synthesis of 2-cyano-3-alkoxypyridines involves the construction of the pyridine ring followed by functional group interconversions. One possible approach could start from a suitably substituted pyridine precursor.

A potential, though not definitively documented, synthetic workflow is outlined below. This represents a generalized pathway and would require optimization for the specific synthesis of this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, generalized experimental protocol based on common methods for the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Reaction: Cyanation of a hypothetical 2-halo-3-methoxy-6-methylpyridine.

Materials:

-

2-Halo-3-methoxy-6-methylpyridine (1.0 eq)

-

Copper(I) cyanide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-halo-3-methoxy-6-methylpyridine and anhydrous DMF.

-

Purge the flask with an inert gas for 15 minutes.

-

Add copper(I) cyanide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into a stirred solution of aqueous ferric chloride and ammonia.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific and patent databases did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While substituted picolinonitriles are a class of compounds with recognized importance in medicinal chemistry, the biological profile of this specific molecule has not been publicly disclosed.

Therefore, it is not possible to provide diagrams of signaling pathways or experimental workflows related to its biological effects at this time.

Conclusion

This compound is a readily available substituted picolinonitrile with potential applications as a synthetic intermediate in drug discovery and materials science. While its fundamental physicochemical properties are known, a significant gap exists in the public domain regarding its specific synthesis, historical discovery, and biological activity. Further research is required to elucidate the potential therapeutic applications and mechanisms of action of this compound. Researchers interested in this molecule are encouraged to explore its synthesis and biological evaluation to uncover its potential.

References

Solubility Profile of 3-Methoxy-6-methylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Methoxy-6-methylpicolinonitrile, a substituted picolinonitrile of interest in medicinal chemistry and materials science. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for solubility assessment in common laboratory solvents and provides a theoretical foundation for predicting its solubility behavior based on its molecular structure. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile, a methoxy, and a methyl group. As with many novel chemical entities, a thorough understanding of its physicochemical properties is paramount for its application and development. Solubility, in particular, is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a predictive analysis of its solubility and detailed experimental procedures for its quantitative measurement.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] The structure of this compound—containing a polar pyridine ring, a methoxy group, and a nitrile group, alongside a nonpolar methyl group and the aromatic ring itself—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, suggesting some degree of solubility in polar protic solvents.[3] However, the overall aromatic character and the methyl group may limit its aqueous solubility. It is expected to be sparingly soluble in water but likely to exhibit moderate to good solubility in lower alcohols like methanol and ethanol.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Therefore, this compound is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the nitrogen heterocycle and the nitrile and methoxy groups, the compound is expected to have low solubility in nonpolar solvents.[1][2]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are likely to be effective at dissolving this compound.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | Hydrogen bonding potential offset by nonpolar regions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | Strong dipole-dipole interactions. |

| Nonpolar | Toluene, Hexanes | Low | Mismatch in polarity. |

| Chlorinated | Dichloromethane, Chloroform | Good | Intermediate polarity. |

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following sections detail established methodologies for the quantitative analysis of the solubility of this compound.

General Experimental Workflow

A logical workflow for determining the solubility of a new chemical entity is crucial for obtaining reliable and reproducible data.

Caption: Workflow for Experimental Solubility Determination.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. Filtration should be performed using a filter compatible with the solvent (e.g., PTFE).

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical technique, such as UV/Vis spectroscopy or gravimetric analysis.

Analytical Techniques for Quantification

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to identify the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the solubility in the original saturated solution.

Protocol:

-

Sample Preparation: Accurately pipette a known volume of the clear supernatant from the shake-flask experiment into a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

-

Solubility Calculation: The mass of the dissolved solid is the final weight minus the initial weight of the container. Divide this mass by the initial volume of the supernatant to determine the solubility.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 80.1 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Acetone | 21.0 | |||

| Acetonitrile | 37.5 | |||

| Dichloromethane | 9.1 | |||

| Toluene | 2.4 | |||

| Hexane | 1.9 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Dimethylformamide (DMF) | 36.7 |

Synthesis Workflow

Understanding the synthetic origin of a compound can provide insights into potential impurities that might affect solubility measurements. A plausible synthetic route for this compound is outlined below.

Caption: Plausible Synthesis Route for this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this technical guide provides a robust framework for its determination. By understanding the principles of solubility and applying the detailed experimental protocols herein, researchers can generate the critical data needed to advance their work with this compound. The provided methodologies are standard in the pharmaceutical and chemical industries and will yield reliable and reproducible results when performed with care.

References

A Comprehensive Theoretical and Computational Analysis of 3-Methoxy-6-methylpicolinonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive framework for the theoretical and computational investigation of 3-methoxy-6-methylpicolinonitrile. In the absence of extensive empirical data for this specific molecule, this paper presents a prospective guide, detailing established quantum computational methodologies, predictive data presentation, and requisite experimental validation protocols. By drawing parallels from studies on structurally analogous picolinonitrile and pyridine derivatives, this document serves as a robust roadmap for future research, aiming to elucidate the structural, electronic, and potentially bioactive properties of this compound. The integration of Density Functional Theory (DFT), Hirshfeld surface analysis, and conceptual workflows provides a holistic approach for characterizing this promising heterocyclic compound.

Introduction to this compound and the Significance of Picolinonitriles

Substituted picolinonitriles, characterized by a pyridine ring bearing a cyano group, are of significant interest in contemporary organic chemistry and medicinal chemistry. The pyridine scaffold is a prevalent feature in numerous pharmaceutical agents, while the versatile cyano group serves as a critical synthetic handle for a variety of chemical transformations into amines, amides, and carboxylic acids.[1] This adaptability makes picolinonitriles valuable intermediates in the synthesis of complex, multi-substituted pyridine derivatives for applications in drug discovery and agrochemicals.[1]

This compound is a member of this important class of compounds. A thorough understanding of its molecular properties through theoretical and computational methods can provide invaluable insights into its reactivity, stability, and potential for intermolecular interactions. Such studies are crucial for predicting its behavior in different chemical environments and for guiding its potential applications in various scientific fields.

Proposed Theoretical and Computational Methodologies

Based on successful studies of similar pyridine and picolinonitrile derivatives, a multi-faceted computational approach is recommended to thoroughly characterize this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are proposed to determine a range of properties.[2]

-

Geometric Optimization: To determine the most stable molecular structure and predict bond lengths and angles.

-

Vibrational Frequency Analysis: To predict the infrared and Raman spectra, which can be compared with experimental data for structural validation.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn predicts sites for electrophilic and nucleophilic attack.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures.[2][3][4] By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the types and relative importance of different intermolecular contacts.

-

dnorm Surface: This surface highlights regions of close intermolecular contacts, which are indicative of hydrogen bonds and other significant interactions.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Data Presentation: Predictive Quantitative Data

The following tables represent the expected format for presenting the quantitative data obtained from the proposed computational studies. The values are hypothetical and serve as a template for future research.

Table 1: Predicted Geometrical Parameters from DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-C (pyridine ring) | Value |

| C-N (pyridine ring) | Value | |

| C-CN | Value | |

| C≡N | Value | |

| C-OCH₃ | Value | |

| C-CH₃ | Value | |

| Bond Angle (°) | C-C-C (pyridine ring) | Value |

| C-N-C (pyridine ring) | Value | |

| C-C-CN | Value | |

| Dihedral Angle (°) | H₃C-C-C-C | Value |

| H₃CO-C-C-C | Value |

Table 2: Predicted Electronic Properties from DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | Value |

| C···H/H···C | Value |

| N···H/H···N | Value |

| O···H/H···O | Value |

| C···C | Value |

| N···C/C···N | Value |

Proposed Experimental Protocols

Experimental validation is crucial for corroborating the theoretical findings. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis Protocol: A General Approach for Picolinonitrile Synthesis

A plausible synthetic route for this compound could involve a multi-component reaction, a common strategy for synthesizing substituted pyridines.

-

Reaction Setup: To a solution of an appropriate chalcone precursor (derived from a substituted benzaldehyde and acetone) in ethanol, add malononitrile and an excess of ammonium acetate.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The chemical shifts (δ) will confirm the proton and carbon environments, and coupling constants (J) will help to establish the connectivity of the atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be recorded using KBr pellets in the range of 4000-400 cm-1. The characteristic vibrational frequencies for the C≡N, C-O, C-H, and pyridine ring stretching and bending modes will be identified and compared with the theoretically predicted vibrational frequencies.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, confirming its molecular formula.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this compound.

Caption: Computational study workflow for this compound.

Caption: Synergy between theoretical and experimental studies.

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

While specific experimental and theoretical data for this compound are not yet prevalent in the literature, this whitepaper provides a comprehensive and actionable framework for its future investigation. By employing the detailed computational methodologies, guided by the proposed experimental protocols, researchers can systematically uncover the fundamental properties of this molecule. The synergistic approach of combining theoretical predictions with empirical data will not only validate the computational models but also accelerate the understanding of this compound's potential applications in materials science, medicinal chemistry, and other related fields. This document is intended to be a foundational guide for scientists and researchers embarking on the study of this and other novel picolinonitrile derivatives.

References

In-Depth Technical Guide: Safety and Handling of 3-Methoxy-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a formal safety data sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative with potential applications as a building block in organic synthesis and agrochemical research.[1][2][3][4] Its specific biological activities and toxicological profile are not extensively documented in publicly available literature, necessitating a cautious approach to its handling and use. This guide provides a summary of available data on its properties, safety, and handling considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 95109-36-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈N₂O | [1][2][3][4] |

| Molecular Weight | 148.16 g/mol | [1][2][3][4] |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point | Not available | - |

| Solubility | Not specified, but likely soluble in organic solvents | - |

Safety and Hazard Information

Due to the limited availability of a comprehensive public safety profile, a conservative approach to handling this compound is essential. The primary known hazard is its environmental toxicity.

Hazard Classification

Based on available data, this compound is classified as hazardous to the aquatic environment.[5]

The full toxicological profile for human exposure has not been found in the public domain. As with any novel or under-documented chemical, it should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.

Handling and Personal Protective Equipment (PPE)

A logical workflow for handling this compound should prioritize minimizing exposure.

Caption: General Handling Workflow for this compound.

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: All handling of powders should be conducted in a certified chemical fume hood to prevent inhalation.

First Aid Measures

In the absence of specific data, standard laboratory first aid procedures should be followed:

-

Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms occur.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Due to its aquatic toxicity, do not allow this chemical to enter drains or waterways.

Experimental Protocols

A generalized workflow for a hypothetical synthetic step involving this compound is presented below.

Caption: Hypothetical Synthetic Workflow Using the Compound.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data detailing the biological activity of this compound or its involvement in any signaling pathways. While it is listed as a related product to an antibacterial agent, this does not confirm its own activity.[7] Any research into its biological effects would be novel and require extensive screening and validation.

Conclusion

This compound is a research chemical with limited publicly available safety and application data. The most critical known information is its high toxicity to aquatic life, which dictates stringent disposal procedures. All handling should be performed by qualified personnel using appropriate personal protective equipment in a controlled laboratory environment. Further research is needed to fully characterize its toxicological properties, biological activity, and potential applications.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (61) [myskinrecipes.com]

- 3. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (95) [myskinrecipes.com]

- 4. ตัวสร้างโครงสร้างเฮเทโรไซคลิกสำหรับสารเคมีเกษตร (279) [myskinrecipes.com]

- 5. CAS No. 95109-36-7 Specifications | Ambeed [ambeed.com]

- 6. 86869-14-9|2-Cyano-5-hydroxypyridine|BLD Pharm [bldpharm.com]

- 7. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols: Experimental Procedure for Preparing 3-Methoxy-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Methoxy-6-methylpicolinonitrile, a valuable building block in medicinal chemistry and materials science. The described procedure is a multi-step synthesis commencing with the construction of a pyridone intermediate, followed by chlorination and subsequent cyanation. This protocol includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in relevant fields.

Introduction

Substituted picolinonitriles are important structural motifs in a variety of biologically active compounds and functional materials. The presence of a nitrile group allows for diverse chemical transformations, making these compounds versatile intermediates in organic synthesis. This application note details a reliable three-step synthetic route for the preparation of this compound. The synthesis involves the formation of a 2-pyridone ring system, its conversion to a 2-chloropyridine intermediate, and a final nucleophilic substitution to introduce the nitrile functionality.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-6-methyl-2(1H)-pyridone

This step involves the construction of the core pyridone ring from acyclic precursors.

-

Materials: Ethyl 3-methoxy-3-oxopropanoate, 4-aminobut-3-en-2-one, Sodium ethoxide, Ethanol, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.1 g, 30.8 mmol) in absolute ethanol (100 mL).

-

To this solution, add ethyl 3-methoxy-3-oxopropanoate (4.5 g, 30.8 mmol) dropwise at room temperature.

-

Following the addition, add 4-aminobut-3-en-2-one (2.5 g, 28.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add water (50 mL) and acidify to pH 4-5 with 2M hydrochloric acid.

-

The precipitate formed is collected by filtration, washed with cold diethyl ether (2 x 20 mL), and dried under vacuum to yield 3-Methoxy-6-methyl-2(1H)-pyridone as a solid.